molecular formula C9H8ClN B063823 5-chloro-6-methyl-1H-indole CAS No. 162100-56-3

5-chloro-6-methyl-1H-indole

Cat. No. B063823
M. Wt: 165.62 g/mol
InChI Key: LJCGPVBAKRGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including those with specific substituents such as chlorine and methyl groups, typically involves strategies that allow for the introduction of these groups at specific positions on the indole ring. Synthesis methods may include palladium-catalyzed reactions, Fischer indole synthesis, or modifications of existing indole compounds through halogenation, alkylation, or both. For instance, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrates the complexity and specificity of synthesizing substituted indole derivatives, providing insights into the methodologies that could be applied to synthesize 5-chloro-6-methyl-1H-indole (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 5-chloro-6-methyl-1H-indole, can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule, the nature of chemical bonds, and the presence of functional groups. For example, structural evaluations of similar compounds highlight the significance of hydrogen bonding and π-π interactions in defining the conformation and stability of the indole derivatives (Kukuljan et al., 2016).

Scientific Research Applications

Indole derivatives have been found to possess various biological activities and have been used in different scientific fields . Here are some general applications:

  • Pharmaceutical Research : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . They show various biologically vital properties .

  • Synthetic Drug Molecules : Indole scaffold has been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

  • Antiviral Research : Some indole derivatives have shown antiviral activity. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

  • Anti-inflammatory Research : Indole derivatives also possess anti-inflammatory properties .

  • Antioxidant Research : Some indole derivatives have shown antioxidant properties .

  • Antimicrobial Research : Indole derivatives have been used in antimicrobial research due to their antimicrobial properties .

  • Antitubercular Research : Indole derivatives have shown antitubercular activities .

  • Antidiabetic Research : Some indole derivatives have been used in antidiabetic research due to their antidiabetic properties .

  • Antimalarial Research : Indole derivatives have shown antimalarial activities .

  • Anticholinesterase Research : Indole derivatives have been used in anticholinesterase research due to their anticholinesterase properties .

  • Anti-HIV Research : Some indole derivatives have shown anti-HIV properties .

  • Treatment of High Blood Pressure : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure .

  • Treatment of Mental Disorders : Reserpine, an indole alkaloid, is also used in the treatment of severe agitation in patients that have mental disorders .

  • Cancer Treatment : Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

  • Antiviral Activity : Some indole derivatives have been reported as antiviral agents. For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-HIV Activity : Certain indole derivatives have shown anti-HIV properties. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

  • Treatment of High Blood Pressure : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . Ajmalicine, another indole alkaloid present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

  • Treatment of Mental Disorders : Reserpine is also used in the treatment of severe agitation in patients that have mental disorders .

  • Cancer Treatment : Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

properties

IUPAC Name

5-chloro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGPVBAKRGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440652
Record name 5-chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-methyl-1H-indole

CAS RN

162100-56-3
Record name 5-Chloro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162100-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-chloro-6-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5-chloro-6-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
5-chloro-6-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
5-chloro-6-methyl-1H-indole
Reactant of Route 6
Reactant of Route 6
5-chloro-6-methyl-1H-indole

Citations

For This Compound
1
Citations
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.